molecular formula C12H15ClO B14060821 1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one

1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one

Cat. No.: B14060821
M. Wt: 210.70 g/mol
InChI Key: OHFBMWOXDYJGFK-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO. This compound is characterized by the presence of a chloromethyl group and an ethyl group attached to a phenyl ring, along with a propanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-(Chloromethyl)-5-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the chloromethyl group, which can readily undergo nucleophilic attack. The propanone moiety also makes it susceptible to various organic transformations, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloromethyl-4-hydroxyphenyl)propan-1-one
  • 1-(4-Methoxy-3-nitrophenyl)propan-1-one
  • 1-(4-Benzyloxy-2-hydroxy-3-methylphenyl)propan-1-one

Uniqueness

1-(3-(Chloromethyl)-5-ethylphenyl)propan-1-one is unique due to the presence of both a chloromethyl and an ethyl group on the phenyl ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The compound’s versatility in undergoing various chemical reactions also sets it apart from similar compounds.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H15ClO/c1-3-9-5-10(8-13)7-11(6-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

OHFBMWOXDYJGFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(=O)CC)CCl

Origin of Product

United States

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